molecular formula C15H14N4O B12316358 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

Cat. No.: B12316358
M. Wt: 266.30 g/mol
InChI Key: URYBUGFEPNGKRC-SEYXRHQNSA-N
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Description

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is a complex organic compound with a unique structure that includes an isoindole core, an amino group, a pyrrolidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common route includes the condensation of an isoindole derivative with a nitrile-containing reagent under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, amines, and other functionalized compounds.

Scientific Research Applications

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(morpholin-1-yl)propanenitrile
  • 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Uniqueness

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, differentiates it from other similar compounds and may enhance its stability and interaction with biological targets.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile

InChI

InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18)/b13-12-

InChI Key

URYBUGFEPNGKRC-SEYXRHQNSA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N

Canonical SMILES

C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

Origin of Product

United States

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